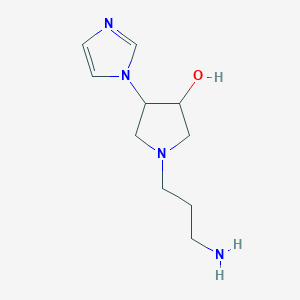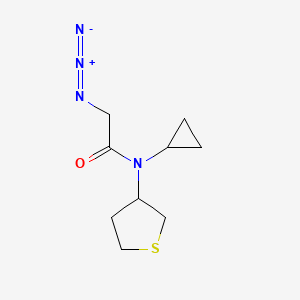
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Übersicht
Beschreibung
“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It’s a synthetic compound with a molecular weight of 322.85 and is soluble in water and DMSO .
Molecular Structure Analysis
The molecular formula for “N-(2-Aminoethyl)maleimide Hydrochloride” is C6H8N2O2·HCl, with a molecular weight of 176.60 .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)maleimide Hydrochloride” is a solid at 20°C, and it’s sensitive to air and moisture . It has a melting point of 163°C and is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compounds
- Synthesis Processes: N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been synthesized through various chemical processes. For example, a study describes the synthesis of similar compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and N-[4-(2-methylaminoethoxy)benzyl-α-14C]-3,4-diethoxybenzamide hydrochloride, which are anti-emetic compounds (Wineholt et al., 1970).
- Derivatives and Analogs: Several derivatives of N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride have been synthesized and evaluated for various applications. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which exhibited significant anti-ulcer activity (Hosokami et al., 1992).
Pharmaceutical and Biological Research
- Drug Interactions and Pharmacological Effects: Research has been conducted on the stimulatory action of compounds like itopride hydrochloride, a gastroprokinetic agent, on colonic motor activity. Itopride, chemically similar to N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride, shows different effects from other benzamides like cisapride hydrate and mosapride citrate (Tsubouchi et al., 2003).
- Molecular and Chemical Properties: Studies have investigated the molar refraction and polarizability of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which have antiemetic and parasympathomimetic activity. These studies provide insights into the polarizability effects and molecular interactions of similar compounds (Sawale et al., 2016).
Environmental and Material Science
- Adsorbent Applications: N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide was used as an adsorbent for the removal of Ni(II) from aqueous solutions, showcasing the potential environmental applications of derivatives of N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride (Rahman & Nasir, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXBGRANGETSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)